1-Hydrazino-2-butanol
Description
1-Hydrazino-2-butanol (CAS: 41470-19-3) is a hydrazine derivative featuring a hydroxyl group (-OH) and a hydrazino group (-NH-NH₂) on adjacent carbon atoms within a four-carbon chain. This bifunctional structure enables its participation in diverse chemical reactions, particularly in the synthesis of heterocyclic compounds. The compound is commercially available through multiple suppliers, as noted in LabBot entries, but detailed physicochemical data (e.g., melting point, solubility) remain undocumented in the provided evidence .
Properties
IUPAC Name |
1-hydrazinylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c1-2-4(7)3-6-5/h4,6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQGJTTVVCHBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399451 | |
| Record name | 1-Hydrazino-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41470-19-3 | |
| Record name | 1-Hydrazino-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxybutylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydrazino-2-butanol can be synthesized through the condensation reaction of 1-buten-3-ol and hydrazine . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale condensation reactions under optimized conditions to maximize yield and efficiency. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Hydrazino-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Results in simpler hydrazine derivatives.
Substitution: Yields substituted hydrazine compounds.
Scientific Research Applications
Organic Synthesis
1-Hydrazino-2-butanol serves as a crucial reagent in organic synthesis. Its ability to form hydrazones and other derivatives through nucleophilic addition to carbonyl compounds makes it invaluable in the preparation of complex organic molecules. The compound's hydroxyl group stabilizes intermediates, enhancing reaction efficiency.
Key Reactions
- Hydrazone Formation : The compound reacts with aldehydes and ketones to form hydrazones, which are important intermediates in various synthetic pathways.
- Synthesis of Pyrazole Derivatives : It has been used as a building block for synthesizing 1-(2-hydroxypropyl)-3,5-diphenyl-1H-pyrazole, which is under investigation for anti-inflammatory properties.
Medicinal Chemistry
Research indicates that this compound has potential therapeutic applications. Its derivatives are being explored for various pharmacological activities.
Case Studies
- Antimicrobial Activity : Compounds derived from this compound have shown promising antimicrobial and antifungal properties. For instance, derivatives synthesized from reactions involving this compound displayed significant activity against various pathogens .
- Drug Development : The compound is being investigated as a precursor for novel pharmaceuticals, particularly in developing anti-inflammatory and analgesic agents.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and intermediates.
Applications in Industry
- Specialty Chemicals : It is employed in synthesizing various specialty chemicals that find use in agriculture, cosmetics, and material sciences.
- Chemical Intermediates : The compound acts as an intermediate in the production of hydrazine derivatives, which are essential for manufacturing agricultural chemicals and pharmaceuticals .
Feasible Synthetic Routes
The synthesis of this compound can be achieved through various methods:
Mechanism of Action
The mechanism of action of 1-Hydrazino-2-butanol involves its interaction with molecular targets through its hydrazine and hydroxyl groups. These functional groups enable the compound to participate in nucleophilic addition reactions, forming hydrazone derivatives. This mechanism is similar to the Wolff-Kishner reduction, where hydrazine reacts with carbonyl compounds to form hydrazones, which can then be further reduced to alkanes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-Hydrazino-2-butanol and its analogs:
Reactivity and Functional Group Interactions
- Hydrazino vs. Amino Groups: The -NH-NH₂ group in this compound is more nucleophilic than the -NH₂ group in amino alcohols, enabling unique reactivity in cyclization and condensation reactions. For example, hydrazine derivatives are pivotal in synthesizing thiazolines (as seen in ), where cyclization occurs via base-catalyzed mechanisms . In contrast, amino alcohols like 1-Amino-2-butanol are more commonly used in forming imines or as chiral auxiliaries .
- This contrasts with unsaturated analogs like 1-Amino-3-buten-2-ol, where the double bond dominates reactivity .
Biological Activity
1-Hydrazino-2-butanol (C4H12N2O) is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables to illustrate its significance in various research contexts.
Chemical Structure and Properties
This compound features a hydrazine group (-NH-NH2) and a hydroxyl group (-OH), which contribute to its reactivity and solubility in water and organic solvents. The compound is typically a colorless liquid with a pungent odor and is synthesized through the condensation of 1-buten-3-ol and hydrazine.
The biological activity of this compound is primarily attributed to its ability to form hydrazones through nucleophilic addition reactions with carbonyl compounds. This reaction is facilitated by the hydroxyl group, which stabilizes the intermediate structures formed during the reaction process. The compound's mechanism resembles the Wolff-Kishner reduction, where hydrazine interacts with carbonyl groups to yield alkanes.
Biological Activity Overview
This compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Studies indicate that hydrazine derivatives exhibit significant antimicrobial properties against various pathogens.
- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that the compound exhibited notable inhibition zones, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
This table illustrates the effectiveness of this compound against common bacterial pathogens, suggesting its potential use in developing new antimicrobial agents .
Antioxidant Activity
In another study focused on the antioxidant properties of hydrazine derivatives, this compound was assessed using DPPH radical scavenging assays. The compound demonstrated a significant dose-dependent scavenging effect.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 50 | 30 |
| 100 | 55 |
| 200 | 80 |
The results indicate that higher concentrations of this compound correlate with increased antioxidant activity, supporting its application in oxidative stress-related conditions .
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reaction : The primary method involves the reaction between hydrazine and 1-buten-3-ol under controlled conditions.
- Catalytic Methods : Recent advancements include using metal catalysts to enhance yield and selectivity during synthesis .
Applications in Medicine
Due to its biological activities, this compound is being explored as a precursor in drug development. Its ability to form hydrazones makes it a valuable building block for synthesizing various pharmaceutical agents targeting metabolic disorders and infections.
Q & A
Q. What are the established synthetic routes for 1-Hydrazino-2-butanol, and what purity benchmarks are recommended for analytical validation?
Methodological Answer: Synthesis typically involves nucleophilic substitution or hydrazine addition to 2-butanol derivatives. Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Purity validation should use high-performance liquid chromatography (HPLC) with >97.0% purity as a benchmark, referencing protocols from reagent catalogs like Kanto Reagents, which standardize analytical thresholds for structurally similar hydrazino compounds .
Q. How can researchers ensure accurate characterization of this compound using spectroscopic methods?
Methodological Answer: Combine nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm functional groups (e.g., hydrazine NH stretch at ~3300 cm⁻¹). Cross-validate results with databases like NIST Chemistry WebBook, which provide reference spectra for analogous compounds. Ensure calibration against certified standards to mitigate instrumental drift .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Use fume hoods, nitrile gloves, and eye protection due to potential toxicity. Follow hazard guidelines for hydrazine derivatives, including protocols for spill containment and waste disposal. Safety data sheets (SDS) for structurally related compounds (e.g., pyrazolyl-alanine derivatives) recommend avoiding inhalation/ingestion and using emergency eyewash stations .
Advanced Research Questions
Q. How should researchers design experiments to assess the reactivity of this compound under varying pH and temperature conditions?
Methodological Answer: Adopt a factorial design to test pH (3–10) and temperature (25–80°C) gradients. Use kinetic studies (e.g., UV-Vis monitoring) to track reaction rates. Ensure statistical power by replicating trials ≥3 times, as emphasized in guidelines for robust experimental design . Apply the FINER framework to ensure feasibility and novelty, such as exploring catalytic vs. non-catalytic pathways .
Q. How can contradictions in existing data on the stability of this compound be resolved?
Methodological Answer: Conduct meta-analyses of published stability studies, comparing storage conditions (e.g., inert atmosphere vs. ambient air). Use accelerated stability testing (40°C/75% RH) to simulate long-term degradation. Apply statistical tools like ANOVA to identify confounding variables (e.g., impurities, analytical method variability) . Replicate conflicting experiments with standardized protocols to isolate discrepancies .
Q. What methodologies are effective for comparative studies of this compound with other hydrazino alcohols (e.g., 1-Hydrazino-1-phenylethanol)?
Methodological Answer: Employ comparative reactivity assays (e.g., nucleophilicity in SN2 reactions) and computational modeling (DFT calculations for transition states). Use LC-MS to quantify byproduct profiles. Frameworks like PICO (Population: hydrazino alcohols; Intervention: reaction conditions; Comparison: structural analogs; Outcome: yield/stability) ensure systematic analysis . Contrast results using heatmaps or principal component analysis (PCA) to visualize trends .
Q. How can researchers address challenges in replicating synthesis protocols for this compound across laboratories?
Methodological Answer: Document all variables (e.g., reagent lot numbers, humidity) and use controlled interlaboratory studies. Share raw data via open-access platforms to facilitate error tracing. Reference guidelines for methodological transparency, such as providing step-by-step HPLC conditions and raw spectral data in supplementary materials .
Methodological Frameworks for Rigorous Inquiry
Q. How should hypotheses be formulated for studies on this compound’s biological activity?
Methodological Answer: Use deductive reasoning based on structure-activity relationships (SAR). For example: “If the hydrazine group enhances chelation, then this compound will exhibit higher metal-binding affinity than 2-butanol.” Validate through isothermal titration calorimetry (ITC) and molecular docking simulations. Avoid non-predictive descriptive hypotheses, as emphasized in synthesis-focused research .
Q. What strategies mitigate bias in literature reviews on this compound’s applications?
Methodological Answer: Systematically search databases (e.g., PubMed, SciFinder) using Boolean operators (e.g., “this compound AND (synthesis OR toxicity)”). Exclude non-peer-reviewed sources and prioritize recent studies. Use tools like PRISMA flow diagrams to document inclusion/exclusion criteria, reducing selection bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
